molecular formula C18H21BN2O3 B13991288 N-pyridin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-pyridin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13991288
M. Wt: 324.2 g/mol
InChI Key: SOXJLCMBVOECKF-UHFFFAOYSA-N
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Description

N-pyridin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C18H21BN2O3. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is characterized by the presence of a pyridine ring, a benzamide group, and a dioxaborolane moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the coupling of 4-bromo-3-nitrobenzoic acid with 4-pyridylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-pyridin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides, pyridines, and boronic acid derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

N-pyridin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and inflammatory disorders.

    Industry: The compound is utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-pyridin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, disrupting their normal function. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-pyridin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of both the pyridine ring and the benzamide group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C18H21BN2O3

Molecular Weight

324.2 g/mol

IUPAC Name

N-pyridin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-7-5-6-13(12-14)16(22)21-15-8-10-20-11-9-15/h5-12H,1-4H3,(H,20,21,22)

InChI Key

SOXJLCMBVOECKF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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